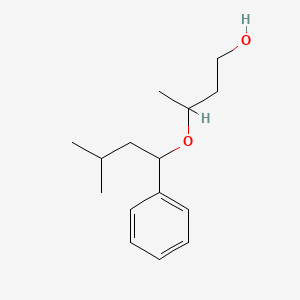
3-(3-Methyl-1-phenylbutoxy)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methyl-1-phenylbutoxy)butan-1-ol is an organic compound with the molecular formula C15H24O2 It is a derivative of butanol, featuring a phenyl group and a methyl group attached to the butoxy chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1-phenylbutoxy)butan-1-ol typically involves the reaction of 3-methyl-1-phenylbutanol with butanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methyl-1-phenylbutoxy)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to simpler alcohols or hydrocarbons.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields simpler alcohols or hydrocarbons.
Substitution: Results in various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-(3-Methyl-1-phenylbutoxy)butan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of 3-(3-Methyl-1-phenylbutoxy)butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biochemical and physiological responses. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-phenylbutanol: A precursor in the synthesis of 3-(3-Methyl-1-phenylbutoxy)butan-1-ol.
Butanol: A simpler alcohol with similar structural features.
Phenylbutanol: Shares the phenyl group but lacks the butoxy chain.
Uniqueness
This compound is unique due to its combination of a phenyl group and a butoxy chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propiedades
Número CAS |
649556-02-5 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
3-(3-methyl-1-phenylbutoxy)butan-1-ol |
InChI |
InChI=1S/C15H24O2/c1-12(2)11-15(17-13(3)9-10-16)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3 |
Clave InChI |
RFDQZZSYEPIPDW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C1=CC=CC=C1)OC(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12604085.png)
![2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one](/img/structure/B12604098.png)
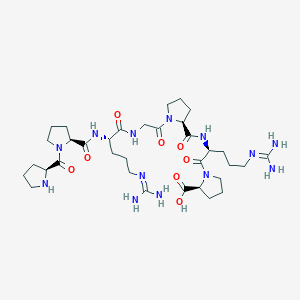
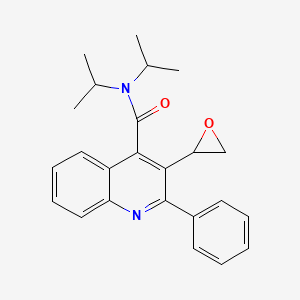
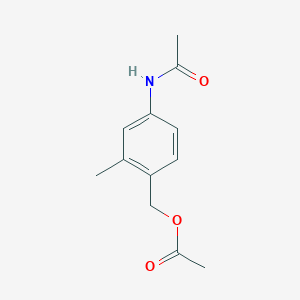
![Urea, N-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B12604118.png)
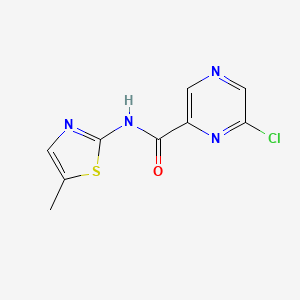
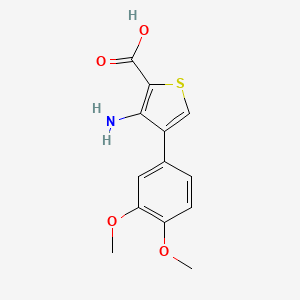
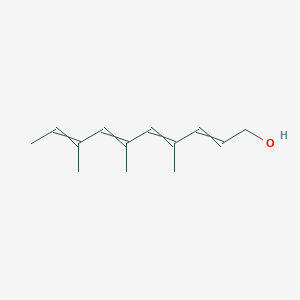
![7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine](/img/structure/B12604134.png)

![Azuleno[1,2-B]furan-4,8-dione](/img/structure/B12604140.png)

![3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604147.png)
